molecular formula C17H22N2O3 B8177659 tert-Butyl (3-(4-ethynylbenzamido)propyl)carbamate

tert-Butyl (3-(4-ethynylbenzamido)propyl)carbamate

Cat. No.: B8177659
M. Wt: 302.37 g/mol
InChI Key: MHWLRKBIQPFTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-(4-ethynylbenzamido)propyl)carbamate is an organic compound that features a tert-butyl group, an ethynylbenzamido moiety, and a propylcarbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(4-ethynylbenzamido)propyl)carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with 4-ethynylbenzoic acid. The reaction is often facilitated by coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(4-ethynylbenzamido)propyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

tert-Butyl (3-(4-ethynylbenzamido)propyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(4-ethynylbenzamido)propyl)carbamate is not fully understood. it is believed to interact with specific molecular targets through its ethynyl and amide functionalities, potentially affecting biological pathways related to cell signaling and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-(4-fluorobenzamido)propyl)carbamate
  • tert-Butyl (3-(4-aminobenzamido)propyl)carbamate
  • tert-Butyl (3-(4-(3-aminopropyl)piperazin-1-yl)propyl)carbamate

Uniqueness

tert-Butyl (3-(4-ethynylbenzamido)propyl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs. This makes it a valuable compound for developing novel materials and bioactive molecules.

Properties

IUPAC Name

tert-butyl N-[3-[(4-ethynylbenzoyl)amino]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-5-13-7-9-14(10-8-13)15(20)18-11-6-12-19-16(21)22-17(2,3)4/h1,7-10H,6,11-12H2,2-4H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWLRKBIQPFTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)C1=CC=C(C=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.